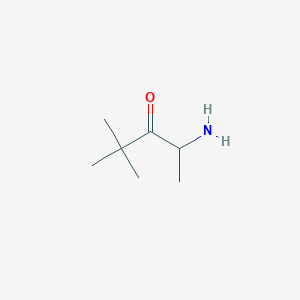
4-Amino-2,2-dimethylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,2-dimethylpentan-3-one is an organic compound with the molecular formula C7H15NO. It is a primary amine and a ketone, characterized by the presence of an amino group (-NH2) and a ketone group (C=O) on a branched carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethylpentan-3-one can be achieved through several methods. One common approach involves the reaction of 4-amino-2,2-dimethylpentan-3-ol with an oxidizing agent to form the desired ketone. Another method includes the reductive amination of 2,2-dimethylpentan-3-one with ammonia or an amine source under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of catalysts, solvents, and reaction parameters is crucial to maximize the production efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,2-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of 4-amino-2,2-dimethylpentan-3-ol.
Substitution: Formation of N-substituted amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,2-dimethylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-Amino-2,2-dimethylpentan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylpentan-3-amine: A primary amine with a similar structure but without the ketone group.
2,2-Dimethylpentan-3-one: A ketone with a similar structure but without the amino group.
4-Amino-2,2-dimethylbutan-3-one: A compound with a similar structure but a shorter carbon chain.
Uniqueness
4-Amino-2,2-dimethylpentan-3-one is unique due to the presence of both an amino group and a ketone group on a branched carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
4-amino-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-5(8)6(9)7(2,3)4/h5H,8H2,1-4H3 |
InChI-Schlüssel |
KIRDOBGZMYZADK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















